delta9-CIS-TETRAHYDROCANNABINOL, (-)-
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Overview
Description
6H-Dibenzo[b,d]pyran-1-ol, 6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR,10aS)-rel- is a complex organic compound with a molecular formula of C21H30O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Dibenzo[b,d]pyran-1-ol, 6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR,10aS)-rel- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted phenol with a suitable alkylating agent, followed by cyclization and reduction steps .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods to ensure high yield and purity. The process may also involve the use of catalysts to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
6H-Dibenzo[b,d]pyran-1-ol, 6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR,10aS)-rel- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions include various oxygenated, reduced, and substituted derivatives, which can have different chemical and physical properties compared to the parent compound .
Scientific Research Applications
6H-Dibenzo[b,d]pyran-1-ol, 6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR,10aS)-rel- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6H-Dibenzo[b,d]pyran-1-ol, 6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR,10aS)-rel- involves its interaction with specific molecular targets and pathways. It can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cannabinol: Another member of the dibenzopyran family with similar structural features but different biological activities.
Δ8-Tetrahydrocannabinol: Shares a similar core structure but has distinct pharmacological properties.
Uniqueness
6H-Dibenzo[b,d]pyran-1-ol, 6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR,10aS)-rel- is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
43009-38-7 |
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Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(6aS,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17+/m1/s1 |
InChI Key |
CYQFCXCEBYINGO-SJORKVTESA-N |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@@H]3C(OC2=C1)(C)C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O |
Origin of Product |
United States |
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